molecular formula C11H12N2O6 B14333576 2-Formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid

2-Formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid

Katalognummer: B14333576
Molekulargewicht: 268.22 g/mol
InChI-Schlüssel: YAMGHCQJSVPBNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a formamido group, a methoxy group, and a nitro group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid typically involves the following steps:

    Nitration: The starting material, 4-methoxyphenylacetic acid, undergoes nitration to introduce the nitro group at the 3-position.

    Formylation: The nitrated product is then subjected to formylation to introduce the formamido group.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The formamido group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.

Major Products

    Oxidation: 4-methoxy-3-nitrobenzoic acid.

    Reduction: (S)-2-Formamido-3-(4-methoxy-3-aminophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(S)-2-Formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-2-Formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the nitro and methoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-Formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid: The enantiomer of the compound.

    4-Methoxy-3-nitrophenylacetic acid: Lacks the formamido group.

    2-Formamido-3-(4-methoxyphenyl)propanoic acid: Lacks the nitro group.

Uniqueness

(S)-2-Formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid is unique due to the combination of its chiral center, formamido group, methoxy group, and nitro group. This unique structure allows it to participate in a wide range of chemical reactions and interactions, making it valuable for various scientific applications.

Eigenschaften

Molekularformel

C11H12N2O6

Molekulargewicht

268.22 g/mol

IUPAC-Name

2-formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid

InChI

InChI=1S/C11H12N2O6/c1-19-10-3-2-7(5-9(10)13(17)18)4-8(11(15)16)12-6-14/h2-3,5-6,8H,4H2,1H3,(H,12,14)(H,15,16)

InChI-Schlüssel

YAMGHCQJSVPBNF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)NC=O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.